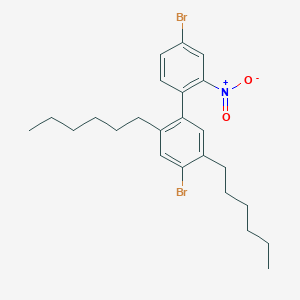
4,4'-Dibromo-2,5-dihexyl-2'-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two bromine atoms, two hexyl groups, and a nitro group attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the bromination of 2,5-dihexyl-1,1’-biphenyl followed by nitration. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitration step involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atoms can be replaced by hydrogen atoms through a reduction reaction using reagents such as lithium aluminum hydride (LiAl
Properties
CAS No. |
873651-77-5 |
|---|---|
Molecular Formula |
C24H31Br2NO2 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
1-bromo-4-(4-bromo-2-nitrophenyl)-2,5-dihexylbenzene |
InChI |
InChI=1S/C24H31Br2NO2/c1-3-5-7-9-11-18-16-23(26)19(12-10-8-6-4-2)15-22(18)21-14-13-20(25)17-24(21)27(28)29/h13-17H,3-12H2,1-2H3 |
InChI Key |
DHALLKDPHCFOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
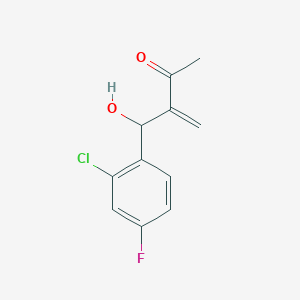

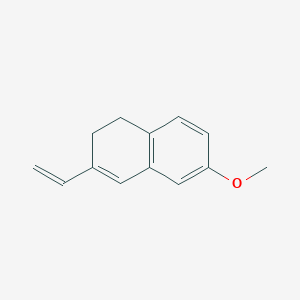
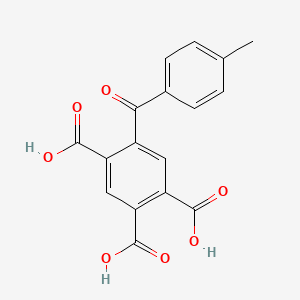
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)

![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
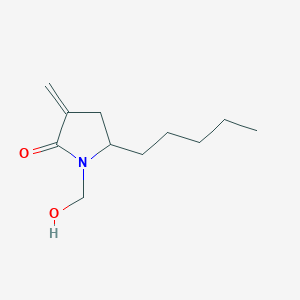
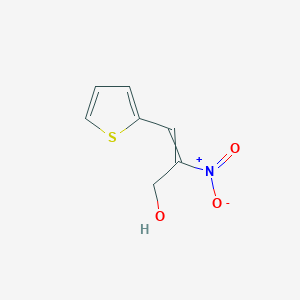
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
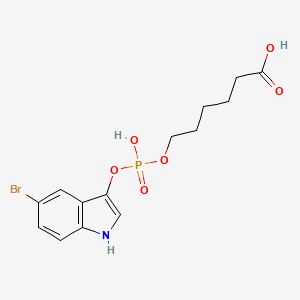
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
